molecular formula C88H95Cl2N9O33 B549275 Teicoplanin CAS No. 61036-62-2

Teicoplanin

Cat. No. B549275
CAS RN: 61036-62-2
M. Wt: 1879.7 g/mol
InChI Key: YMWQIYMUNZBOOV-DOZYEWNNSA-N
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Description

Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomiceticus . It is effective against Gram-positive bacteria resistant to β-lactam antibiotics . Its mechanism of action is through inhibition of bacterial cell wall biosynthesis . It is used to treat severe bacterial infections .


Synthesis Analysis

Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthesis of Teicoplanin involves a complex interplay of structural, regulatory, and resistance genes . Genetic and nutritional factors contribute to the regulation of teicoplanin biosynthesis . Some of these factors have been successfully applied for improving teicoplanin production .


Molecular Structure Analysis

Teicoplanin’s main chemical structure is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . There are six major subtypes (A2-1 through A2-5, and A3-1) and four minor subtypes (from RS-1 to RS-4) of Teicoplanin .


Chemical Reactions Analysis

Chemical reactions have been discovered that achieve site-selective alteration of teicoplanin . Utilizing peptide-based additives that alter reaction selectivities, certain bromo-teicoplanins are accessible . These new compounds are also scaffolds for selective cross-coupling reactions, enabling further molecular diversification .


Physical And Chemical Properties Analysis

Teicoplanin has a molecular formula of C78H77Cl2N8O33R and a molecular weight of 1709.39 . It is sparingly soluble in water .

Scientific Research Applications

Antibacterial Activity and Clinical Efficacy

Teicoplanin is a glycopeptide antibiotic recognized for its antibacterial activity, particularly against Gram-positive bacteria such as staphylococci, streptococci, enterococci, and many anaerobic Gram-positive bacteria. Clinical applications include the treatment of a wide array of Gram-positive infections like septicaemia, endocarditis, and infections of skin, soft tissue, and venous catheters. Notably, it's effective against methicillin-resistant and -susceptible staphylococci. The drug's long half-life facilitates convenient once-daily administration, intramuscularly or intravenously, making it a preferred choice in many clinical scenarios (Campoli-Richards et al., 1990).

Antiviral Activity and COVID-19 Treatment

Beyond its antibacterial properties, Teicoplanin has exhibited effectiveness against RNA viruses, including SARS-CoV2, in vitro. This dual action, both as an antibacterial and antiviral agent, positions Teicoplanin as a potential therapeutic option in the treatment of COVID-19 patients. It halts the replication of the virus and concurrently prevents the development of Gram-positive bacterial co-infections (Vimberg, 2021).

Comparative Efficacy with Vancomycin

Comparative studies between Teicoplanin and another glycopeptide, Vancomycin, indicate that Teicoplanin is not inferior in terms of efficacy and offers a lower adverse event rate than Vancomycin. These findings make Teicoplanin a compelling alternative, especially given its easier administration protocol and lower incidence of nephrotoxicity and red man syndrome (Svetitsky et al., 2009).

Pediatric and Neonatal Applications

Teicoplanin's use extends to the pediatric population. It's effective and well-tolerated in treating Gram-positive infections in children, with dosing regimens adapted for pediatric use ensuring effective serum concentrations. The drug's safety and efficacy in neonates have been similarly endorsed, with a high rate of clinical and bacteriological response observed (Bassetti & Cruciani, 1990).

Role in Non-inpatient Settings

Teicoplanin's favorable pharmacokinetic profile, including a long half-life and a low incidence of adverse effects, makes it suitable for non-inpatient settings such as home or outpatient clinics. Its use in managing chronic infections like osteomyelitis and endocarditis, as well as certain acute infections, in these settings highlights its versatility and cost-effectiveness (Nathwani, 1998).

Safety And Hazards

Teicoplanin can cause hypersensitivity reactions including rash, bronchospasm, and fever, which require discontinuation of the drug . Blood dyscrasias, renal and hepatic impairment can occur rarely . Adverse effects are more likely to occur with the higher dosing schedule and with prolonged therapy .

Future Directions

Due to its efficiency and low cytotoxicity, teicoplanin has been used for patients with complications, including pediatric and immunocompromised patients . Its action against RNA viruses, including SARS-CoV2, has been proven in vitro . Therefore, teicoplanin could become a drug of choice in the treatment of COVID-19 patients .

properties

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLLBUOHPVGFT-VPMXZCLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H97Cl2N9O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1879.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Targocid

Citations

For This Compound
60,500
Citations
APR Wilson - Clinical pharmacokinetics, 2000 - Springer
… Teicoplanin has 6 major and 4 minor components. It is … Teicoplanin is not absorbed orally, but intravenous and intramuscular administration are well tolerated. Teicoplanin is eliminated …
Number of citations: 263 link.springer.com
M Rowland - Clinical pharmacokinetics, 1990 - Springer
… Teicoplanin is a recently introduced glycopeptide antibiotic for … Teicoplanin is rapidly and extensively absorbed from muscle … Teicoplanin is highly bound in plasma to albumin (fraction …
Number of citations: 144 link.springer.com
MJ Wood - Journal of Antimicrobial Chemotherapy, 1996 - academic.oup.com
… Vancomycin and teicoplanin are both widely used in the … Teicoplanin has a longer half-life than vancomycin, it can be … Treatment with teicoplanin might, therefore, offer advantages over …
Number of citations: 336 academic.oup.com
AB Cavalcanti, AR Goncalves… - Cochrane Database …, 2010 - cochranelibrary.com
… This review identified 24 studies enrolling 2,610 patients comparing teicoplanin and vancomycin in those with either proven or suspected infection. Teicoplanin was as effective as …
Number of citations: 140 www.cochranelibrary.com
APR Wilson, RN Grüneberg, H Neu - International journal of antimicrobial …, 1994 - Elsevier
… day −1 of teicoplanin was effective, except in staphylococcal endocarditis if teicoplanin was used as … It is suggested that 6 mg/kg day −1 of teicoplanin be used for all indications except …
Number of citations: 129 www.sciencedirect.com
S Svetitsky, L Leibovici, M Paul - Antimicrobial agents and …, 2009 - Am Soc Microbiol
Vancomycin and teicoplanin are the glycopeptides currently in use for the treatment of infections caused by invasive beta-lactam-resistant gram-positive organisms. We conducted a …
Number of citations: 354 journals.asm.org
AP Johnson, AH Uttley, N Woodford… - Clinical Microbiology …, 1990 - Am Soc Microbiol
… no significant change in the MIC of teicoplanin. This raises the possibility that … to teicoplanin may develop vancomycin resistance more readily than strains fully susceptible to teicoplanin. …
Number of citations: 312 journals.asm.org
JCJ Barna, DH Williams, DJM Stone… - Journal of the …, 1984 - ACS Publications
… in the intact teicoplanin. Part of … teicoplanin are shifts downfield of 0.43 ppm(D-2) and 0.31 ppm(D-4), and these large differences indicate the presence of a sugar on ring D in teicoplanin…
Number of citations: 181 pubs.acs.org
SA Baron, C Devaux, P Colson, D Raoult… - International journal of …, 2020 - amu.hal.science
… The concentration of teicoplanin required to inhibit 50% of viruses (IC50) in vitro was 1.66 … Based on our experience of teicoplanin use in the treatment of infectious diseases, we …
Number of citations: 315 amu.hal.science
D Greenwood - Journal of Antimicrobial Chemotherapy, 1988 - academic.oup.com
… agents is not identical: teicoplanin is generally more active than … teicoplanin against some strains of coagulase-negative staphylococci. Inoculum size influences the activity of teicoplanin…
Number of citations: 142 academic.oup.com

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